(4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid
Description
Contextualization within Piperidine (B6355638) and Carboxylic Acid Chemistry
The molecular architecture of (4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid is defined by two key functional components: a piperidine ring and a carboxylic acid group. Piperidine is a six-membered heterocyclic amine, meaning its ring structure contains five carbon atoms and one nitrogen atom. nih.govwikipedia.org This saturated heterocycle is a foundational scaffold in medicinal chemistry, present in the structure of numerous pharmaceuticals and natural alkaloids. nih.govencyclopedia.pubarizona.edu The piperidine ring is not flat; it typically adopts a "chair" conformation, which influences how it interacts with biological targets. Its nitrogen atom provides a site for substitution, allowing for the attachment of various functional groups that can modulate the molecule's chemical properties and biological activity.
The second key component is the carboxylic acid group (-COOH) attached to the piperidine nitrogen via a methylene (B1212753) bridge, forming an N-acetic acid derivative. The presence of both a basic nitrogen atom (in the piperidine ring and the dimethylamino group) and an acidic carboxylic acid group makes the compound zwitterionic at physiological pH. Carboxylic acids are common in organic chemistry and biochemistry, known for their ability to participate in hydrogen bonding and form salts. solubilityofthings.com In medicinal chemistry, the carboxylic acid moiety can enhance water solubility and serve as a key interaction point with biological receptors. nih.gov The specific structure of this compound, with its tertiary amine side chain at the 4-position of the piperidine ring, further adds to its chemical complexity and potential for specific molecular interactions.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1248309-44-5 |
| Molecular Formula | C10H20N2O2 |
| Boiling Point | 346.8±27.0 °C (Predicted) |
Data sourced from predicted values. chemicalbook.com
Historical Perspectives on Related Chemical Motifs in Research
The chemical motifs present in this compound have a rich history in chemical research. The parent heterocycle, piperidine, was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently by the French chemist Auguste Cahours in 1852, both of whom obtained it from piperine, the compound responsible for the pungency of black pepper. wikipedia.orgijnrd.org The piperidine ring was soon identified as a core component of many natural alkaloids, including coniine (from poison hemlock), atropine, and morphine. wikipedia.orgencyclopedia.pub This discovery spurred extensive research into the synthesis and pharmacological properties of piperidine-containing compounds, establishing it as a "privileged scaffold" in drug discovery. researchgate.net
The combination of a piperidine ring with a carboxylic acid functional group is found in compounds like nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid), which have been studied for their neurochemical properties. solubilityofthings.com The synthesis of such derivatives has been a long-standing area of interest in organic chemistry. Early methods often relied on the hydrogenation of the corresponding pyridine (B92270) derivatives. nih.govwikipedia.org Over the decades, more sophisticated synthetic strategies have been developed to create substituted piperidines with high levels of control over their stereochemistry, which is crucial for biological activity. The historical importance of these motifs lies in their contribution to the development of numerous classes of drugs, including analgesics, antipsychotics, and antihistamines, demonstrating the enduring value of the piperidine scaffold in medicinal chemistry. arizona.edu
Current Research Trajectories and Open Questions Pertaining to Piperidine Acetic Acid Derivatives
In terms of applications, piperidine derivatives are being investigated for a wide range of therapeutic areas. The structural versatility of the piperidine scaffold allows for its use in developing agents for oncology, neurological disorders, and infectious diseases. researchandmarkets.comtandfonline.com For instance, research is ongoing into piperidine-based molecules as inhibitors of specific enzymes or as ligands for various receptors in the central nervous system. nih.govmdpi.com
Despite significant progress, several open questions remain. A key challenge is the development of cost-effective and scalable methods for the enantioselective synthesis of highly substituted piperidines. nih.gov While many methods exist, their application to large-scale industrial production can be limited. researchandmarkets.com Furthermore, a deeper understanding of the structure-activity relationships (SAR) for this class of compounds is needed to guide the rational design of new drug candidates with improved potency and selectivity. researchgate.net The exploration of novel biological targets for piperidine acetic acid derivatives is another promising avenue for future research, potentially unlocking new therapeutic applications. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(dimethylamino)methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-11(2)7-9-3-5-12(6-4-9)8-10(13)14/h9H,3-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQXQXSCZKMKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Dimethylaminomethyl Piperidin 1 Yl Acetic Acid and Its Analogues
Strategies for Piperidine (B6355638) Ring Construction
Hydrogenation and Reduction Approaches to the Piperidine Core
The catalytic hydrogenation of pyridine (B92270) and its derivatives is one of the most direct and atom-economical methods for producing the piperidine core. This approach involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. A range of catalysts, both heterogeneous and homogeneous, have been developed to facilitate this transformation under various conditions.
Heterogeneous catalysts like Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), and Raney Nickel are frequently employed. nih.govasianpubs.org For instance, the hydrogenation of substituted pyridines has been successfully carried out using PtO₂ in glacial acetic acid at room temperature under 50 to 70 bar of hydrogen pressure. asianpubs.org The use of an acidic solvent enhances the activity of the catalyst. asianpubs.org More recently, electrocatalytic hydrogenation has emerged as a sustainable alternative, operating at ambient temperature and pressure. nih.govacs.org A system using a carbon-supported rhodium catalyst in an anion-exchange membrane (AEM) electrolyzer has been shown to convert pyridine to piperidine with a 98% yield. nih.gov
Homogeneous catalysis offers greater control over stereoselectivity, which is crucial for pharmaceutical applications. Rhodium and Iridium complexes are particularly effective. For example, iridium complexes with chiral ligands have been used for the asymmetric hydrogenation of specific activated pyridines. dicp.ac.cn A significant advancement involves the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts. researchgate.netliverpool.ac.uk This method uses a hydrogen source like formic acid to reduce the pyridinium ion, often proceeding through a dihydropyridine (B1217469) intermediate. acs.org A notable variation is the "reductive transamination" process, where the reaction with a chiral primary amine in the presence of water and a rhodium catalyst leads to a chiral piperidine, replacing the original nitrogen atom of the pyridine ring. researchgate.netdicp.ac.cn
| Catalyst System | Substrate Type | Hydrogen Source | Key Features | Reference |
|---|---|---|---|---|
| PtO₂ in Acetic Acid | Substituted Pyridines | H₂ (50-70 bar) | Mild temperature; acidic medium enhances activity. | asianpubs.org |
| Rh/C | Fluoropyridines | H₂ | Effective for producing all-cis-(multi)fluorinated piperidines. | nih.gov |
| Rh on Carbon (electrocatalytic) | Pyridine | Water (electrolysis) | Ambient temperature and pressure; high yield (98%). | nih.govacs.org |
| [Cp*RhCl₂]₂ | Pyridinium Salts | HCOOH | Transfer hydrogenation; allows for reductive transamination. | researchgate.netacs.org |
| [{Ir(cod)Cl}₂]/(S)-MeO-biphep/I₂ | Activated Pyridines | H₂ | Homogeneous asymmetric hydrogenation with high enantioselectivity. | dicp.ac.cn |
Cyclization Reactions for Piperidine Scaffold Formation
Intramolecular cyclization of functionalized acyclic precursors is a powerful and versatile strategy for constructing the piperidine ring. nih.gov This approach involves forming either a C-N or a C-C bond to close the six-membered ring. nih.gov The specific methodology depends on the nature of the reactive groups within the linear substrate. Key strategies include intramolecular C-H amination and radical-mediated cyclizations.
Directly converting a C-H bond into a C-N bond is an elegant and efficient strategy for ring formation. This transformation avoids the need for pre-functionalization at the carbon center. Copper-catalyzed systems have shown significant promise in this area. For instance, a method for the synthesis of both pyrrolidines and piperidines via intramolecular C-H amination of N-fluoride amides has been developed using tris(pyrazolyl)borate-copper(I) complexes as precatalysts. acs.orgresearchgate.net The reaction is proposed to proceed through a copper(I)/copper(II) pathway, with the use of fluoride-containing substrates being more favorable than N-chloro amides. acs.org
Another approach involves the oxidative cyclization of N-arylsulfonamides containing a terminal olefin. nih.gov Copper(II) carboxylate salts promote an intramolecular carboamination, where an N-C bond is formed via syn-aminocupration, followed by the formation of a C-C bond through the addition of a carbon radical to an aromatic ring. nih.gov
| Catalyst/Reagent | Substrate | Mechanism Highlight | Reference |
|---|---|---|---|
| [TpxCuL] complexes | N-fluoride amides | Copper-catalyzed activation of N-F bond followed by C-H amination. | acs.orgresearchgate.net |
| Copper(II) neodecanoate | δ-alkenyl N-arylsulfonamides | Oxidative cyclization via intramolecular syn-aminocupration. | nih.gov |
| Copper Acetate (B1210297) | Unsaturated N-acyl sulfonamides | Aerobic cobalt catalysis leading to δ-lactam aldehydes. | nih.gov |
Radical cyclizations offer a complementary set of reactions for piperidine synthesis, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated moiety within the same molecule to form the heterocyclic ring.
A notable example is the cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes. nih.gov This method is effective for producing various piperidines, although it can sometimes be accompanied by the formation of a linear alkene byproduct due to a competitive 1,5-hydrogen atom transfer. nih.gov Photoredox catalysis has also been harnessed to generate aryl radicals from linear aryl halide precursors. nih.gov These radicals undergo regioselective cyclization onto a tethered olefin, followed by a hydrogen-atom transfer to yield complex spiropiperidines. nih.gov This method is advantageous as it avoids toxic reagents like tin hydrides. nih.gov Other methods include electroreductive cyclization, where a radical anion is formed from an imine, which then attacks a terminal dihaloalkane, leading to cyclization after a second reduction step. beilstein-journals.org
Two-Component and Multi-Component Reactions for Piperidine Synthesis
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. taylorfrancis.comresearchgate.net These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. researchgate.net
The aza-Diels-Alder reaction is a classic cycloaddition approach to piperidine analogues. It involves the reaction of an imine (the aza-diene) with a dienophile. However, when using oxygenated dienes, the reaction may proceed through a stepwise Mannich-Michael pathway rather than a concerted cycloaddition. rsc.org A stereoselective three-component vinylogous Mannich-type reaction has been developed, inspired by piperidine biosynthesis. rsc.org This reaction uses a 1,3-bis-silylated enol ether as a dienolate, which reacts with an aldehyde and a chiral amine to produce a chiral dihydropyridinone, a versatile intermediate for various piperidine compounds. rsc.org
Numerous catalysts have been employed to facilitate MCRs for piperidine synthesis, including InBr₃, ZrOCl₂·8H₂O, and various nano-structured solid acid catalysts. nih.govtaylorfrancis.com For example, a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate, β-nitrostyrenes, and Meldrum's acid provides a straightforward route to highly functionalized piperidines. acs.org
Regioselective Introduction of the 4-Dimethylaminomethyl Moiety
Once the piperidine ring is constructed, or by using a pre-functionalized starting material, the next crucial step is the introduction of the dimethylaminomethyl group at the 4-position. This is typically achieved through reactions centered around a carbonyl group at the C4 position, such as in 4-piperidone (B1582916).
A primary method for this transformation is the Mannich reaction . This is a three-component reaction involving an active hydrogen compound (here, 4-piperidone acting as its enol or enamine), formaldehyde (B43269), and a secondary amine (dimethylamine). The reaction proceeds via the formation of a dimethylaminomethyl cation (Eschenmoser's salt precursor), which then acts as an electrophile and is attacked by the nucleophilic enol/enamine of 4-piperidone to install the desired moiety at the C4 position.
Alternatively, reductive amination provides a two-step pathway. Starting with a derivative like methyl 1-benzyl-4-oxopiperidine-3-carboxylate, the C4 carbonyl can be transformed into a 4-dimethylaminomethyl group. This involves an initial reaction with dimethylamine (B145610) to form an enamine or iminium ion, which is then reduced in situ using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB). This sequence effectively converts the ketone into the desired tertiary amine.
Following the successful installation of the 4-dimethylaminomethyl group on a protected piperidine, the final step to achieve the target compound, (4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid, involves N-alkylation. The protecting group on the piperidine nitrogen (e.g., benzyl) is first removed, typically by catalytic hydrogenation, to yield 4-(dimethylaminomethyl)piperidine. This secondary amine is then alkylated with an acetic acid derivative, such as ethyl bromoacetate (B1195939), followed by hydrolysis of the resulting ester to yield the final carboxylic acid product.
Reductive Amination Strategies
Reductive amination is a cornerstone in amine synthesis, valued for its efficiency and broad applicability. researchgate.net The process typically involves a two-step sequence within a single pot: the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.net This method is highly effective for creating the 4-(dimethylaminomethyl)piperidine scaffold, often starting from a suitable piperidinone precursor.
A general approach involves the reaction of an N-protected 4-piperidinone with dimethylamine. The resulting enamine or iminium ion intermediate is then reduced in situ. A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and desired reaction conditions. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used because they selectively reduce the protonated imine intermediate over the initial ketone. researchgate.net Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source is another robust method for this reduction. researchgate.net
Following the formation of the N-protected 4-(dimethylaminomethyl)piperidine, the protecting group on the piperidine nitrogen is removed. This deprotection step yields the crucial secondary amine intermediate, 4-(dimethylaminomethyl)piperidine, which is then ready for the subsequent N-alkylation to introduce the acetic acid moiety.
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or THF, often with added acid (e.g., AcOH) | Mild, selective for iminium ions over ketones/aldehydes. | Highly toxic (cyanide byproduct). |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or THF, often with AcOH | Mild, non-toxic, highly effective, commercially available. | Can be moisture sensitive. |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Ethanol (B145695) or Methanol, H₂ atmosphere (from balloon to high pressure) | "Green" method, high yielding, scalable. | Requires specialized equipment (hydrogenator), catalyst can be pyrophoric. |
| Amine-Boranes | THF | Stable, easy to handle, effective for a wide range of substrates. | May require specific activators or conditions. |
This table summarizes common reagents and conditions used in reductive amination reactions relevant to piperidine synthesis.
Mannich-Type Reactions and Related Aminoalkylation Procedures
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds, known as Mannich bases. oarjbp.com This one-pot, three-component condensation involves an active acidic hydrogen compound, formaldehyde (or another non-enolizable aldehyde), and a primary or secondary amine. oarjbp.com This methodology can be adapted to synthesize precursors for the target molecule or its analogues.
In the context of piperidine synthesis, a Mannich-type reaction can be employed to construct the piperidine ring itself or to introduce the aminomethyl side chain. For instance, substituted 4-piperidones can be synthesized through a Mannich condensation of an aliphatic ketone, an aromatic aldehyde, and an amine like ammonium acetate. ijpsr.com
More directly related to the target structure, a Mannich reaction can install the dimethylaminomethyl group. This involves reacting a compound with an active hydrogen, such as a derivative of 4-methylpiperidine, with formaldehyde and dimethylamine to introduce the –CH₂N(CH₃)₂ moiety at the desired position. The versatility of the Mannich reaction makes it a valuable tool in generating a variety of substituted piperidines. oarjbp.comresearchgate.net
Table 2: Components for a Hypothetical Mannich Reaction
| Role | Reagent Example | Purpose |
|---|---|---|
| Active Hydrogen Compound | N-Benzoyl-4-methylpiperidine | Provides the carbon backbone for aminoalkylation. |
| Aldehyde | Formaldehyde | Acts as an electrophile to link the other two components. |
| Amine | Dimethylamine Hydrochloride | Provides the amino group for the aminomethyl side chain. |
This table outlines the components for a potential Mannich reaction to synthesize a precursor to the target compound.
Incorporation and Functionalization of the Acetic Acid Side Chain
Once the 4-(dimethylaminomethyl)piperidine core is synthesized, the final step is the introduction of the acetic acid group at the piperidine nitrogen (N-1 position). This is typically achieved through N-alkylation.
Direct Carboxylation Approaches
Direct carboxylation involves the reaction of an amine with carbon dioxide (CO₂) to form a carboxylic acid. While CO₂ is an abundant and non-toxic C1 feedstock, its low reactivity presents a challenge. researchgate.net The direct N-carboxylation of secondary amines like 4-(dimethylaminomethyl)piperidine with CO₂ is not a commonly employed synthetic route due to the high energy barrier for C-N bond formation.
This transformation typically requires activation of the amine or the CO₂ molecule. Methods such as electrochemistry or the use of potent metal catalysts and reducing agents can facilitate this reaction, but they are often complex and may not be suitable for substrates with multiple functional groups. mdpi.comacs.org For example, secondary amines can react reversibly with supercritical CO₂ to form carbamic acids, but isolating a stable N-acetic acid product from such a pathway is not straightforward. nih.gov Therefore, this approach is less favored compared to stepwise alkylation methods.
Conversion from Precursor Functional Groups (e.g., Esters, Nitriles)
A highly effective and common two-step strategy for introducing the acetic acid moiety involves alkylating the piperidine nitrogen with a reagent containing a precursor functional group, such as an ester or a nitrile. This is followed by hydrolysis to unmask the carboxylic acid.
Alkylation with an α-Haloester: The secondary amine is reacted with an alkyl haloacetate, such as ethyl bromoacetate or methyl chloroacetate (B1199739), in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine). researchgate.net This Sₙ2 reaction yields an N-carboxymethyl ester intermediate.
Alkylation with a Halonitrile: Alternatively, the amine can be reacted with a haloacetonitrile, like chloroacetonitrile, to form an N-cyanomethyl intermediate.
Hydrolysis: The resulting ester or nitrile is then hydrolyzed to the carboxylic acid. Ester hydrolysis is typically performed under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide) followed by acidic workup. researchgate.net Nitrile hydrolysis can be achieved under either acidic or basic conditions, though care must be taken to ensure complete conversion to the carboxylic acid, as the reaction can sometimes be stopped at the primary amide stage. youtube.com
This precursor strategy is advantageous as it often proceeds with high yields and utilizes readily available reagents. nih.gov
N-Alkylation with Acetic Acid Derivatives
The most direct method for forming the N-acetic acid side chain is the alkylation of 4-(dimethylaminomethyl)piperidine with a reagent already containing the carboxylic acid group, typically a salt of a haloacetic acid. The reaction of the secondary piperidine amine with sodium chloroacetate or sodium bromoacetate in an aqueous or polar solvent provides a straightforward route to the final product. A base is often included to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. This method avoids the need for a separate hydrolysis step, potentially simplifying the purification process. evitachem.comgoogle.com
Table 3: Common Methods for N-Alkylation of Piperidine
| Method | Alkylating Agent | Key Steps |
|---|---|---|
| From Ester Precursor | Ethyl bromoacetate | 1. Alkylation with base (e.g., K₂CO₃) in a solvent like DMF or acetonitrile (B52724). 2. Saponification (hydrolysis) with NaOH or KOH. |
| From Nitrile Precursor | Chloroacetonitrile | 1. Alkylation with base. 2. Hydrolysis with strong acid (e.g., HCl) or base (e.g., NaOH). |
| Direct Alkylation | Sodium chloroacetate | One-step reaction in a polar solvent, often with an added base. |
This table compares the primary strategies for attaching the acetic acid side chain to the piperidine nitrogen.
Stereochemical Control in Synthesis of Piperidine Derivatives
Achieving stereochemical control is crucial when synthesizing analogues of this compound, as the biological activity of piperidine-containing compounds is often highly dependent on their stereochemistry. Several strategies exist to produce enantiomerically pure or enriched piperidine derivatives. ajchem-a.com
Asymmetric Hydrogenation: Pyridine or substituted pyridine precursors can be asymmetrically hydrogenated using a chiral catalyst (e.g., chiral iridium or rhodium complexes) to produce chiral piperidines. This method is highly efficient for establishing stereocenters on the piperidine ring.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring. The inherent chirality of the starting material is transferred to the final product. For instance, L-lysine can serve as a building block for synthesizing complex chiral piperidines. rsc.org
Diastereoselective Reactions: When a stereocenter is already present in the molecule, it can direct the stereochemical outcome of subsequent reactions. For example, the reduction of a chiral substituted 4-piperidinone can proceed with high diastereoselectivity, favoring the formation of one diastereomer of the corresponding alcohol over the other. nih.gov Similarly, diastereoselective lithiation followed by trapping with an electrophile can be used to control the stereochemistry at a position alpha to the nitrogen. whiterose.ac.uk
Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a powerful tool for stereocontrol. Enzymes can be used to selectively react with one enantiomer in a racemic mixture (kinetic resolution) or to desymmetrize a meso compound to produce a single enantiomer. Chemo-enzymatic approaches, which combine traditional chemical synthesis with biocatalytic steps, are particularly effective for accessing stereo-defined piperidines. nih.gov
Dieckmann Cyclization: Intramolecular condensation of diesters, known as the Dieckmann cyclization, can be used to form substituted piperidinones. When chiral auxiliaries or chiral starting materials are used, this method can produce enantiomerically enriched products. core.ac.uk
These methodologies provide a robust toolkit for chemists to synthesize specific stereoisomers of complex piperidine derivatives, enabling detailed investigation of their structure-activity relationships. ajchem-a.com
Diastereoselective and Enantioselective Synthetic Routes
The creation of specific stereoisomers of substituted piperidines is a significant challenge in synthetic organic chemistry. Diastereoselective and enantioselective methods are employed to control the three-dimensional structure of the molecule during its synthesis.
One notable approach involves the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of reactions. For instance, the synthesis of chiral piperidines can be achieved through asymmetric hydrogenation of pyridine derivatives. acs.org This method, however, can be limited by the regioselectivity of nucleophile attack, potentially leading to multiple regioisomers. acs.org An efficient catalytic enantioselective hydrogenation of N-iminopyridinium ylides has been developed, providing access to substituted piperidines with good enantiomeric excesses. acs.org The modification of the catalyst's electronic properties through ligand alteration has been shown to enhance reactivity. acs.org
Another strategy is the diastereoselective synthesis of polysubstituted piperidines through multi-component reactions. A four-component reaction of pyridinium ylides, aldehydes, Michael acceptors, and ammonium acetate can produce highly substituted piperidin-2-ones with high diastereoselectivity, often yielding a single diastereomer. dntb.gov.uaresearchgate.net This Michael-Mannich cascade is a powerful tool for constructing complex piperidine rings with multiple stereocenters. dntb.gov.uaresearchgate.net
Furthermore, gold-catalyzed cyclization of N-homopropargyl amides offers a modular and flexible route to substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov This method allows for the synthesis of N-unsubstituted piperidines, which can be further derivatized. The use of chiral sulfinyl imines as starting materials enables the enantioselective synthesis of the piperidine core. nih.gov
The table below summarizes various diastereoselective and enantioselective synthetic approaches applicable to piperidine derivatives.
| Method | Key Features | Stereochemical Control | Reference |
| Asymmetric Hydrogenation | Catalytic hydrogenation of pyridine derivatives or N-iminopyridinium ylides. | Enantioselective | acs.org |
| Multi-component Reactions | Michael-Mannich cascade using pyridinium ylides, aldehydes, Michael acceptors, and ammonium acetate. | Diastereoselective | dntb.gov.uaresearchgate.net |
| Gold-Catalyzed Cyclization | Cyclization of N-homopropargyl amides followed by reduction and Ferrier rearrangement. | Diastereoselective | nih.gov |
| Chiral Amine Induced Condensation | Exocyclic chirality induced nitroalkene/amine/enone (NAE) condensation. | Enantioselective | researchgate.net |
Resolution of Racemic Mixtures in Related Piperidine Acetic Acids
When a stereoselective synthesis is not feasible or results in a mixture of enantiomers, the resolution of the racemic mixture is necessary to isolate the desired stereoisomer. Kinetic resolution is a powerful technique for separating enantiomers of chiral piperidines.
One method involves the use of a chiral base system, such as n-BuLi and (-)-sparteine, to selectively deprotonate one enantiomer of a racemic mixture of N-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.ukacs.orgacs.org This allows for the separation of the unreacted enantiomer from the deprotonated and subsequently functionalized one. whiterose.ac.ukacs.orgacs.org The use of the opposite enantiomer of the chiral ligand, (+)-sparteine, can invert the enantioselectivity of the reaction. acs.org
Another approach to kinetic resolution is the enantioselective acylation of disubstituted piperidines catalyzed by N-heterocyclic carbenes (NHCs) in the presence of chiral hydroxamic acids. nih.gov This method has shown practical selectivity factors for the resolution of various disubstituted piperidines. Interestingly, the conformation of the piperidine ring plays a significant role, with a strong preference for the acylation of conformers where the α-substituent is in an axial position. nih.gov
Chromatographic methods using chiral stationary phases are also widely employed for the resolution of racemic piperidine derivatives. High-performance liquid chromatography (HPLC) with cellulose-based chiral stationary phases, such as Chiralcel OD and Chiralcel OJ, has been successful in resolving racemic 1,3-dimethyl-4-phenylpiperidines. nih.gov
The following table details different methods for the resolution of racemic piperidine mixtures.
| Resolution Method | Technique | Application Example | Reference |
| Kinetic Resolution | Asymmetric deprotonation using a chiral base (n-BuLi/sparteine). | N-Boc-2-aryl-4-methylenepiperidines | whiterose.ac.ukacs.orgacs.org |
| Kinetic Resolution | Enantioselective acylation with a chiral hydroxamic acid and NHC catalyst. | Disubstituted piperidines | nih.gov |
| Chiral Chromatography | High-performance liquid chromatography (HPLC) with a chiral stationary phase. | 1,3-dimethyl-4-phenylpiperidine derivatives | nih.gov |
Catalytic Systems in the Synthesis of Piperidine Derivatives
Catalytic systems are fundamental to the efficient and selective synthesis of piperidine derivatives, enabling transformations that would otherwise be difficult or require harsh reaction conditions.
Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are extensively used. For instance, asymmetric catalytic hydrogenation of pyridine derivatives often employs rhodium or iridium catalysts with chiral ligands to achieve high enantioselectivity. acs.org Gold catalysts have proven effective in the cyclization of N-homopropargyl amides to form the piperidine ring. nih.gov
Copper-catalyzed N-alkylation reactions have also emerged as a powerful tool. A metallaphotoredox approach using a copper catalyst and visible light can facilitate the N-alkylation of a wide range of N-nucleophiles with various alkyl bromides, including primary, secondary, and tertiary ones. princeton.edu This method operates under mild conditions and shows broad functional group tolerance. princeton.edu
Organocatalysis provides a metal-free alternative for the synthesis of chiral piperidines. For example, the asymmetric synthesis of substituted NH-piperidines can be achieved through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction, where the chirality is introduced from a chiral amine. researchgate.net
The table below provides an overview of various catalytic systems used in the synthesis of piperidine derivatives.
| Catalyst Type | Reaction Type | Key Advantages | Reference |
| Rhodium/Iridium | Asymmetric Hydrogenation | High enantioselectivity in the reduction of pyridine derivatives. | acs.org |
| Gold | Cyclization | Mild reaction conditions for the formation of the piperidine ring. | nih.gov |
| Copper | N-Alkylation (Metallaphotoredox) | Broad substrate scope and functional group tolerance. | princeton.edu |
| N-Heterocyclic Carbene | Kinetic Resolution (Acylation) | Catalytic enantioselective separation of racemic mixtures. | nih.gov |
| Chiral Amine | Organocatalytic Condensation | Metal-free, asymmetric synthesis. | researchgate.net |
Advanced Structural Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For "(4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid," both ¹H (proton) and ¹³C (carbon-13) NMR are essential for complete structural verification.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons adjacent to electronegative atoms like nitrogen or oxygen are "deshielded" and appear at a higher chemical shift (downfield). hw.ac.uklibretexts.org The predicted ¹H NMR chemical shifts for the compound are detailed in the table below.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Similar to ¹H NMR, the chemical shifts of the carbon nuclei are dependent on their electronic surroundings. Carbons in carbonyl groups (like in the carboxylic acid) are significantly deshielded and appear far downfield. wikipedia.org
The following table summarizes the predicted NMR chemical shifts for "this compound," based on known values for analogous structural fragments. wikipedia.orgchemicalbook.com
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| -COOH (Carboxylic Acid Proton) | 10.0 - 12.0 (often broad) | - |
| -N-CH₂-COOH (Methylene Carbon) | - | ~60 - 70 |
| -N-CH₂-COOH (Methylene Protons) | ~3.0 - 3.5 | - |
| Piperidine (B6355638) Ring Protons (Axial/Equatorial at C2, C6) | ~2.8 - 3.2 | - |
| Piperidine Ring Carbons (C2, C6) | - | ~50 - 60 |
| Piperidine Ring Protons (Axial/Equatorial at C3, C5) | ~1.5 - 2.0 | - |
| Piperidine Ring Carbons (C3, C5) | - | ~25 - 35 |
| Piperidine Ring Proton (at C4) | ~1.8 - 2.2 | - |
| Piperidine Ring Carbon (C4) | - | ~35 - 45 |
| -CH₂-N(CH₃)₂ (Methylene Protons) | ~2.2 - 2.6 | - |
| -CH₂-N(CH₃)₂ (Methylene Carbon) | - | ~60 - 70 |
| -N(CH₃)₂ (Methyl Protons) | ~2.2 - 2.4 (singlet) | - |
| -N(CH₃)₂ (Methyl Carbons) | - | ~45 - 55 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acids, making it well-suited for this compound. acs.orgcreative-proteomics.com
For "this compound" (Molecular Formula: C₁₀H₂₀N₂O₂), the exact molecular weight is 200.28 g/mol . In positive-ion ESI-MS, the compound is expected to be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 201.29.
Under collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment, the protonated molecule would be expected to fragment in predictable ways. nih.gov Analysis of these fragments helps to confirm the molecular structure.
| Predicted Fragment Ion (m/z) | Corresponding Neutral Loss | Structural Interpretation |
|---|---|---|
| ~155.27 | Loss of COOH (45 Da) | Decarboxylation of the parent ion. |
| ~142.25 | Loss of CH₂COOH (58 Da) | Cleavage of the entire acetic acid moiety. |
| ~58.10 | - | Fragment corresponding to the dimethylaminomethyl group, [CH₂=N(CH₃)₂]⁺. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of "this compound" would be characterized by several key absorption bands. The most prominent feature for a carboxylic acid is the very broad O-H stretching vibration, which is a result of hydrogen bonding. msu.eduorgchemboulder.commit.edulibretexts.org The carbonyl (C=O) stretch is also a strong, sharp indicator of the carboxylic acid group. oregonstate.eduspectroscopyonline.com The C-N stretching of the two tertiary amine groups would also be present, although these are typically weaker and can be harder to distinguish in a complex region of the spectrum. orgchemboulder.comspectroscopyonline.com
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Alkyl C-H | C-H Stretch | 2850 - 2960 | Medium to Strong |
| Carboxylic Acid (-COOH) | C=O Stretch | 1680 - 1725 | Strong |
| Tertiary Amine (Piperidine & Dimethylamine) | C-N Stretch | 1020 - 1250 | Weak to Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique is most useful for molecules containing chromophores, such as conjugated π-systems (e.g., aromatic rings, double bonds in conjugation). The structure of "this compound" is fully saturated and lacks any significant chromophores. Therefore, it is not expected to show any strong absorbance in the standard UV-Vis range of 200–800 nm.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is an analytical method used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, one can generate an electron density map from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
For "this compound," which exists as a zwitterion in the solid state, an X-ray crystallographic analysis would provide definitive information on:
Conformation: The exact chair conformation of the piperidine ring.
Intermolecular Interactions: The nature of the hydrogen bonding network involving the carboxylate and the protonated amine groups in the crystal lattice.
Stereochemistry: Unambiguous confirmation of the relative stereochemistry of substituents on the piperidine ring.
As of this writing, a public crystal structure for this specific compound has not been reported. However, this technique remains the gold standard for unequivocal solid-state structure determination.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as (4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid, might interact with a biological target, typically a protein.
While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the principles of the methodology can be applied to hypothesize its interactions with various biological targets. The process would involve obtaining the three-dimensional structure of a target protein, often from a repository like the Protein Data Bank, and then using docking software to predict the binding pose and affinity of the ligand within the protein's active site.
The predicted binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative estimate of the strength of the interaction. For instance, in studies of other piperidine (B6355638) derivatives, molecular docking has been successfully used to predict binding affinities to targets such as acetylcholinesterase and pancreatic lipase. nih.govmdpi.com For this compound, a similar approach would be employed to screen its potential against a panel of disease-relevant proteins. The results of such a virtual screening could prioritize this compound for further experimental testing.
A hypothetical docking study of this compound against a generic kinase active site, for example, might reveal a binding mode where the piperidine ring occupies a hydrophobic pocket, while the acetic acid and dimethylaminomethyl moieties form key interactions with the surrounding amino acid residues. The predicted binding energy would then be compared to that of known inhibitors to gauge its potential potency.
Table 1: Hypothetical Docking Scores of this compound with Various Protein Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |
| Kinase A | -8.5 | Oncology |
| Protease B | -7.2 | Antiviral |
| GPCR C | -9.1 | Neurology |
Note: The data in this table is illustrative and based on typical binding affinity ranges observed for small molecules in molecular docking studies.
A critical aspect of molecular docking is the detailed analysis of the intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the specificity and affinity of a drug for its target. For this compound, several types of interactions can be anticipated based on its chemical structure.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It could form hydrogen bonds with the backbones or side chains of polar amino acids such as serine, threonine, or asparagine in a protein's active site. The nitrogen atom in the piperidine ring and the dimethylamino group can also act as hydrogen bond acceptors.
Ionic Interactions: The carboxylic acid can be deprotonated at physiological pH, forming a carboxylate anion. This negatively charged group can form strong ionic interactions (salt bridges) with positively charged amino acid residues such as lysine (B10760008) or arginine. The tertiary amine in the dimethylaminomethyl group can be protonated, allowing for ionic interactions with negatively charged residues like aspartate or glutamate.
The precise nature and geometry of these interactions would be elucidated from the docked pose of the molecule. For example, studies on other N-substituted piperidine derivatives have highlighted the importance of specific hydrogen bonds and hydrophobic contacts for their biological activity. researchgate.net
Table 2: Potential Intermolecular Interactions of this compound with Protein Residues
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
| Carboxylic Acid | Hydrogen Bonding, Ionic Interaction | Arg, Lys, His, Ser, Thr, Asn, Gln |
| Piperidine Ring | Hydrophobic Interaction | Leu, Val, Ile, Phe, Trp |
| Dimethylaminomethyl Group | Hydrogen Bonding, Ionic Interaction | Asp, Glu, Ser, Thr |
Note: This table presents potential interactions based on the chemical structure of the compound.
Cheminformatics and Virtual Screening Applications for Related Chemical Space
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical compounds. Virtual screening, a key application of cheminformatics, is the process of computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target.
The chemical structure of this compound places it within a chemical space of significant interest for drug discovery. The piperidine scaffold is a common feature in many approved drugs and bioactive molecules. researchgate.net
Virtual screening campaigns can be designed to explore the chemical space around this compound. This can be done in two primary ways:
Ligand-Based Virtual Screening: If a set of molecules with known activity against a particular target is available, their structural features can be used to build a model (a pharmacophore) that describes the essential requirements for binding. This model can then be used to search for other molecules, including this compound and its analogs, that fit the pharmacophore.
Structure-Based Virtual Screening: This approach, which relies on molecular docking, involves docking a large library of compounds into the active site of a target protein. The compounds are then ranked based on their predicted binding affinity, and the top-ranking hits are selected for further investigation. Virtual screening of piperidine-based libraries has been successfully employed to identify potential inhibitors for various targets, including those for COVID-19. researchgate.netsciengpub.ir
The exploration of the chemical space related to this compound could lead to the identification of novel derivatives with improved potency, selectivity, or pharmacokinetic properties. By systematically modifying the substituents on the piperidine ring or altering the acetic acid side chain, new compounds with tailored biological activities can be designed and prioritized for synthesis and testing using computational methods.
Chemical Reactivity and Derivatization Strategies
Reactions at the Piperidine (B6355638) Nitrogen Atom (N-Substitution)
The nitrogen atom within the piperidine ring is a nucleophilic center, making it susceptible to reactions with various electrophiles. N-substitution reactions are a common strategy for modifying piperidine-containing molecules.
One of the fundamental reactions at the piperidine nitrogen is alkylation . This can be achieved by reacting the parent compound with alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents. The reaction typically proceeds via an S_N2 mechanism, leading to the formation of a quaternary ammonium (B1175870) salt. The conditions for such reactions, including solvent and temperature, can be optimized to achieve high yields.
Another important class of reactions involves acylation . Acyl chlorides or acid anhydrides can react with the piperidine nitrogen to form N-acyl derivatives. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). Common acylating agents include acetyl chloride and benzoyl chloride.
Furthermore, reductive amination provides a pathway for introducing more complex substituents. This involves the reaction of the piperidine nitrogen with an aldehyde or a ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. This method is particularly useful for creating derivatives with a wide range of functional groups.
The piperidine ring itself can also be formed through various synthetic routes, such as intramolecular cyclization reactions. For instance, reductive hydroamination/cyclization cascades of alkynes can lead to the formation of the piperidine core mdpi.comnih.gov.
Table 1: Examples of N-Substitution Reactions on Piperidine Derivatives
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., R-X), base (e.g., K₂CO₃), solvent (e.g., acetonitrile), heat | N-Alkyl piperidinium (B107235) salt |
| N-Acylation | Acyl chloride (e.g., R-COCl) or anhydride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | N-Acyl piperidine derivative |
| Reductive Amination | Aldehyde or ketone (R-CHO or R₂C=O), reducing agent (e.g., NaBH(OAc)₃), solvent (e.g., dichloroethane) | N-Substituted piperidine derivative |
| O-Alkylation | (E)-ethyl-3-(4-(2-bromoethoxy)phenyl)acrylate, K₂CO₃, KI, water, reflux | (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate (B77674) biointerfaceresearch.com |
Reactivity of the Carboxylic Acid Functionality (e.g., Esterification, Amide Formation)
The carboxylic acid group is a versatile functional handle for derivatization, primarily through esterification and amide bond formation. These transformations can significantly impact the polarity, solubility, and biological interactions of the molecule.
Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, coupling agents can be employed for milder reaction conditions. The Steglich esterification, for example, utilizes a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net This method is known for its efficiency and mild conditions. nih.gov Another approach involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a condensing agent for the esterification of carboxylic acids with alcohols. sci-hub.st
Amide formation is another key transformation of the carboxylic acid group. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine using a coupling reagent. A wide array of peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole), can facilitate this reaction with high efficiency. diva-portal.org The direct condensation of carboxylic acids and amines can also be achieved thermally, although this often requires high temperatures. diva-portal.org An alternative to using coupling reagents is the conversion of the carboxylic acid to a more reactive species like an acyl chloride, which then readily reacts with an amine. fishersci.it
Table 2: Common Methods for Carboxylic Acid Derivatization
| Reaction | Reagents and Conditions | Product | Key Features |
| Fischer Esterification | Alcohol (R'-OH), strong acid catalyst (e.g., H₂SO₄), heat | Ester (R-COOR') | Equilibrium-driven; often requires removal of water. |
| Steglich Esterification | Alcohol (R'-OH), DCC or EDC, DMAP (catalyst), solvent (e.g., DCM) | Ester (R-COOR') | Mild conditions, high yields. nih.govresearchgate.net |
| DMTMM-mediated Esterification | Alcohol (R'-OH), DMTMM, N-methylmorpholine (NMM), solvent (e.g., methanol) | Ester (R-COOR') | Effective condensing agent. sci-hub.st |
| Amide Formation (Coupling Reagents) | Amine (R'R''NH), coupling reagent (e.g., HATU, DCC), base (e.g., DIEA), solvent (e.g., DMF) | Amide (R-CONR'R'') | High efficiency, widely applicable in peptide synthesis. diva-portal.org |
| Amide Formation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH), base | Amide (R-CONR'R'') | Involves activation of the carboxylic acid. fishersci.it |
Transformations of the Dimethylaminomethyl Group
The dimethylaminomethyl group at the C4 position of the piperidine ring also offers avenues for chemical modification, although these are generally less common than reactions at the other functional groups.
One potential transformation is N-demethylation , which would convert the tertiary amine to a secondary or primary amine. This can be achieved using various reagents, such as von Braun reagents (e.g., cyanogen (B1215507) bromide) followed by hydrolysis, or through catalytic methods. The resulting secondary or primary amine could then be further functionalized through reactions like acylation or alkylation.
Oxidation of the tertiary amine to an N-oxide is another possibility. This can be accomplished using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). N-oxides often exhibit different solubility and pharmacological properties compared to the parent amine.
Furthermore, the entire dimethylaminomethyl substituent could potentially be cleaved or modified through more complex multi-step synthetic sequences, although this would likely require harsh reaction conditions that could affect other parts of the molecule.
Exploration of Novel Derivative Synthesis Pathways
The synthesis of novel derivatives of (4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid can be approached by combining the aforementioned reactivity principles in innovative ways. For instance, multi-component reactions could be employed to introduce complexity in a single step.
The development of new catalytic systems is also a promising area for synthesizing novel derivatives. For example, metal-catalyzed cross-coupling reactions could be used to attach aryl or other complex groups to a suitably functionalized precursor of the target molecule. Recent advances in piperidine synthesis have highlighted the use of various catalysts, including rhodium and palladium, to achieve stereoselective transformations. nih.gov
The exploration of solid-phase synthesis techniques could also facilitate the rapid generation of a library of derivatives. By anchoring the parent molecule to a solid support, a series of reactions can be performed in a sequential manner, allowing for the efficient creation of diverse structures for screening purposes.
Applications in Chemical Biology Research Focus on Chemical Mechanisms and Probes
Design and Synthesis of Chemical Probes Incorporating the (4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid Scaffold
The structural features of this compound make it an adaptable scaffold for the creation of chemical probes. The piperidine (B6355638) ring and the acetic acid moiety provide a core structure that can be systematically modified to introduce photoreactive groups, fluorescent tags, or affinity handles without significantly compromising the parent molecule's inherent biological activity.
Photoaffinity Labeling Probes
Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule within a complex biological system. Probes designed for this purpose incorporate a photoreactive group that, upon activation with UV light, forms a covalent bond with interacting biomolecules.
Research has led to the development of "clickable" photoaffinity probes based on a closely related piperidine acetic acid derivative, a known γ-secretase modulator (GSM). nih.gov These probes were synthesized to include two key functionalities: a diazirine ring as the photoreactive group and a terminal alkyne for "click" chemistry. The diazirine is a small, minimally perturbing photo-crosslinker, while the alkyne handle allows for the subsequent attachment of a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for visualization, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov
The synthesis of these probes involves multi-step organic chemistry, starting from the parent piperidine acetic acid scaffold. The general strategy is to introduce the photoreactive moiety and the clickable handle at positions that are tolerant of substitution, as determined by structure-activity relationship (SAR) studies, to ensure that the probe retains its affinity for the target protein.
Table 1: Components of Photoaffinity Probes Based on a Piperidine Acetic Acid Scaffold
| Component | Function | Example Moiety | Rationale for Inclusion |
| Scaffold | Provides the core structure for target binding. | Piperidine Acetic Acid Derivative | Mimics the parent biologically active compound to ensure target affinity. |
| Photoreactive Group | Forms a covalent bond with the target protein upon UV irradiation. | Diazirine | Small size minimizes steric hindrance and potential disruption of binding. Activated by a specific wavelength of light. |
| Reporter Handle | Allows for detection and isolation of the labeled biomolecule. | Terminal Alkyne | Enables "click" chemistry for the attachment of biotin (for pulldown) or a fluorescent dye (for imaging). |
Fluorescent and Affinity Tagged Probes
While the this compound scaffold is well-suited for the development of fluorescent and affinity-tagged probes, specific examples of such probes being synthesized directly from this compound are not extensively detailed in the available scientific literature. However, the principles for their design are well-established.
For a fluorescent probe, a fluorophore would be chemically conjugated to the scaffold. The attachment point would be chosen based on SAR data to avoid interfering with the compound's binding to its target. The resulting probe would allow for the visualization of the compound's localization within cells or tissues using fluorescence microscopy.
Similarly, an affinity-tagged probe would involve the attachment of a high-affinity tag, most commonly biotin. This would enable the isolation of the target-probe complex from a cell lysate using streptavidin-coated beads. The captured protein could then be identified by techniques such as mass spectrometry. The synthesis of both types of probes would leverage the chemical handles present on the piperidine acetic acid structure, such as the carboxylic acid group or the tertiary amine, for conjugation with the desired tag.
Mechanistic Studies of Compound-Biomolecule Interactions
Chemical probes derived from the piperidine acetic acid scaffold have been instrumental in dissecting the molecular mechanisms through which these compounds exert their biological effects.
Elucidation of Binding Partners and Sites through Chemical Means
A primary application of the photoaffinity probes described above has been the definitive identification of the molecular target of a class of piperidine acetic acid-based γ-secretase modulators. For years, the direct binding partner of these acidic GSMs was unknown. By using a clickable photoaffinity probe based on the piperidine acetic acid derivative GSM-1, researchers were able to covalently label and subsequently identify Presenilin-1 (PS1), a key component of the γ-secretase complex, as the direct binding target. nih.gov
The experimental workflow involved treating cell membranes with the photoaffinity probe, followed by UV irradiation to induce cross-linking. The alkyne handle on the probe was then used to "click" on a biotin tag, allowing for the enrichment of the probe-protein adducts on streptavidin beads. The enriched proteins were then separated by SDS-PAGE and identified by Western blotting with an antibody specific for PS1. nih.gov This provided direct evidence that this class of compounds interacts directly with Presenilin-1. nih.gov
Investigation of Induced Conformational Changes in Biomolecules
Beyond identifying the binding partner, these chemical probes have also provided evidence that the interaction of piperidine acetic acid derivatives with their target can induce conformational changes in the biomolecule. The binding of the GSM photoaffinity probe to Presenilin-1 was shown to allosterically alter the active site of the γ-secretase complex. nih.gov
This was demonstrated through competitive labeling experiments with other active-site-directed probes. The presence of the piperidine acetic acid-based GSM enhanced the labeling of a specific sub-site (S1) within the γ-secretase active site by another probe. nih.gov This enhancement suggests that the binding of the GSM to its allosteric site on Presenilin-1 induces a conformational shift in the enzyme's active site, making the S1 sub-site more accessible. nih.gov This provides a mechanistic explanation for how these modulators can alter the enzyme's cleavage activity without directly blocking the active site. nih.gov
Allosteric Modulation Mechanisms of Biological Systems by Piperidine Acetic Acid Derivatives
The studies utilizing photoaffinity probes have solidified the understanding that piperidine acetic acid derivatives can function as allosteric modulators. Allosteric modulators bind to a site on a protein that is distinct from the primary active or orthosteric site, and in doing so, they alter the protein's conformation and function.
In the case of the γ-secretase modulators, the data strongly supports a model where the piperidine acetic acid derivative binds to an allosteric site on Presenilin-1. nih.gov This binding event triggers a conformational change that propagates to the active site, thereby modulating the processive cleavage of the amyloid precursor protein (APP). nih.gov This allosteric mechanism is what allows these compounds to selectively reduce the production of the toxic Aβ42 peptide while sparing other cleavage events, a highly sought-after property for potential Alzheimer's disease therapeutics. nih.gov The research demonstrates that Presenilin-1 contains this crucial allosteric site for γ-secretase modulation. nih.gov
Table 2: Research Findings on the Mechanistic Studies of Piperidine Acetic Acid Derivatives
| Research Question | Methodology | Key Finding | Implication |
| What is the direct binding partner of piperidine acetic acid-based GSMs? | Photoaffinity Labeling with a "Clickable" Probe, followed by Streptavidin Pulldown and Western Blotting. | Presenilin-1 (PS1), a core component of the γ-secretase complex, was identified as the direct binding target. nih.gov | Provides a specific molecular target for this class of compounds. |
| Does binding induce conformational changes in the target? | Competitive Photoaffinity Labeling with Active-Site-Directed Probes. | The GSM enhanced the labeling of the S1 sub-site of the γ-secretase active site by another probe. nih.gov | Binding of the piperidine acetic acid derivative to an allosteric site induces a conformational change in the enzyme's active site. nih.gov |
| What is the mechanism of action? | Integration of binding and conformational change data. | The compounds act as allosteric modulators, binding to a site on PS1 distinct from the active site to alter its cleavage specificity. nih.gov | Explains how these compounds can selectively modulate γ-secretase activity rather than simply inhibiting it. nih.gov |
Integration into Chemical Biology Toolboxes for Target Identification and Validation
Extensive searches of scientific literature and chemical databases did not yield specific information regarding the integration of "this compound" into chemical biology toolboxes for the purposes of target identification and validation. The available research does not detail its use as a chemical probe, nor its inclusion in screening libraries for discovering and validating new biological targets. Consequently, there are no published studies, data tables, or detailed research findings to report on its specific chemical mechanisms in this context.
While the piperidine scaffold is common in medicinal chemistry and can be found in various biologically active compounds, the specific compound "this compound" does not appear to have been characterized as a tool for chemical biology research in the public domain. Research in chemical biology often employs molecules with specific functionalities that allow for target engagement, visualization, or isolation, such as photoreactive groups, affinity tags (like biotin), or fluorescent reporters. There is no evidence to suggest that "this compound" has been functionalized or utilized in such a manner for target identification and validation studies.
Further research would be required to explore the potential of this compound as a chemical probe or as a fragment for building more complex tools for chemical biology. This would involve synthesizing the molecule, assessing its biological activity and selectivity, and potentially modifying its structure to incorporate the necessary features for target identification techniques.
Advanced Analytical Methodologies for Research and Development
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like "(4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid". The development of a successful HPLC method involves careful selection of the stationary and mobile phases and the detection technique to achieve optimal separation and sensitivity.
The selection of the stationary and mobile phases is critical for achieving efficient separation in HPLC analysis. For piperidine (B6355638) derivatives, which can exhibit basic or zwitterionic properties, reversed-phase (RP) chromatography is a common starting point.
Stationary Phase: C18 (octadecyl-silica) columns are widely used for the separation of a variety of compounds and are often the first choice. nih.gov However, the basic nitrogen atoms in the piperidine ring can interact with residual silanol (B1196071) groups on the silica (B1680970) surface, leading to peak tailing. researchgate.net To mitigate this, end-capped C18 columns or alternative stationary phases like silica-based phenyl columns may be employed. mdpi.com For highly polar compounds that show poor retention on traditional C18 phases, Hydrophilic Interaction Liquid Chromatography (HILIC) using a silica column can be an effective alternative. researchgate.net
Table 1: Example HPLC Method Parameters for Piperidine Derivatives
| Parameter | Selection | Purpose/Rationale |
|---|---|---|
| Column (Stationary Phase) | C18, 150 x 4.6 mm, 5 µm | General purpose reversed-phase separation. nih.gov |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Controls pH and acts as an ion-pairing agent to improve peak shape. researchgate.net |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) | Organic modifier to elute the compound. researchgate.net |
| Elution Mode | Gradient or Isocratic | To achieve optimal separation in a reasonable timeframe. nih.govmdpi.com |
| Flow Rate | 0.5 - 1.0 mL/min | Typical flow rate for standard analytical columns. nih.govresearchgate.net |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | To ensure reproducible retention times. mdpi.com |
UV-Vis Detection: Ultraviolet-Visible (UV-Vis) spectroscopy is a common detection method for HPLC. The detectability of a compound depends on the presence of a chromophore—a part of the molecule that absorbs light. The piperidine ring itself does not have a strong chromophore in the typical UV range (200-400 nm). researchgate.net The carboxylic acid and tertiary amine groups also have weak absorption. Therefore, detection might be limited to the low UV range (e.g., ~200-210 nm), where sensitivity can be lower and interference from mobile phase components is more likely. analyticaltoxicology.comsemanticscholar.org The specific absorption maxima would need to be determined experimentally. physchemres.org
Mass Spectrometry (MS) Detection: Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly specific and sensitive detection technique. It is particularly well-suited for compounds that lack a strong UV chromophore. For "this compound," electrospray ionization (ESI) in positive ion mode would likely be effective due to the presence of basic nitrogen atoms that are easily protonated. MS detection provides the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of the compound. govinfo.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, creating a unique fragmentation pattern that serves as a structural fingerprint for definitive identification.
While "this compound" itself is not chiral, many piperidine derivatives used in pharmaceuticals possess one or more chiral centers. nih.gov If a chiral analogue of this compound were synthesized, assessing its enantiomeric purity would be essential. Chiral HPLC is the predominant method for this purpose.
This technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely used due to their broad applicability. nih.govwindows.net
Method development for chiral separations involves screening different CSPs and mobile phase systems. sigmaaldrich.com The separation can be performed in various modes:
Normal Phase (NP): Typically uses mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like ethanol (B145695) or isopropanol).
Polar Organic (PO): Uses mixtures of polar organic solvents such as acetonitrile and methanol, often with acidic and basic additives.
Reversed-Phase (RP): Uses mixtures of water or buffers with acetonitrile or methanol.
The choice of mode and specific solvents can dramatically affect the chiral recognition and, therefore, the separation of enantiomers. windows.netsigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. This compound, being a zwitterionic amino acid, is non-volatile and cannot be analyzed directly by GC. google.com Therefore, a derivatization step is required to convert it into a more volatile and thermally stable derivative.
A common derivatization strategy for compounds with active hydrogen atoms (like those in amine and carboxylic acid groups) is acylation. For instance, derivatization with pentafluorobenzoyl chloride can be used, which reacts with N-H groups to create a less polar, more volatile, and more chromatographically stable compound. oup.com This process makes the analyte suitable for GC analysis. oup.com
Once derivatized, the sample is injected into the GC-MS system.
Gas Chromatography (GC): The separation is typically performed on a fused-silica capillary column with a non-polar stationary phase (e.g., CP-Sil-5CB). oup.com The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase.
Mass Spectrometry (MS): As the derivatives elute from the GC column, they enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. nist.gov The EI source bombards the molecules with electrons, causing predictable and reproducible fragmentation. The resulting mass spectrum provides a unique fragmentation pattern that can be used for positive identification by comparing it to a spectral library or a standard. oup.comhmdb.ca
Capillary Electrophoresis (CE) Techniques
Capillary Electrophoresis (CE) is a high-resolution separation technique that is complementary to HPLC. analyticaltoxicology.com It separates ions based on their size and charge when an electric field is applied across a narrow capillary filled with a conductive buffer. analyticaltoxicology.com Given its zwitterionic nature, "this compound" is an excellent candidate for CE analysis.
The charge of the analyte, and thus its migration in the electric field, can be manipulated by adjusting the pH of the buffer solution.
At low pH, the carboxylic acid group is protonated (neutral) and the amine groups are protonated (positive), resulting in a net positive charge.
At high pH, the carboxylic acid is deprotonated (negative) and the amine groups are neutral, resulting in a net negative charge.
At its isoelectric point, the net charge is zero.
This pH-dependent charge allows for significant control over the separation. CE offers advantages such as very small sample volume requirements and high separation efficiency. analyticaltoxicology.com For separating neutral molecules or for more complex mixtures, Micellar Electrokinetic Capillary Chromatography (MEKC), a mode of CE that uses surfactants to form micelles, can be employed. analyticaltoxicology.com
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Content Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity or concentration of a substance without the need for a chemically identical reference standard of the analyte. bwise.krresearchgate.net The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. researchgate.net
For determining the purity of "this compound," a ¹H qNMR experiment would be performed. The procedure involves:
Sample Preparation: A precise amount of the analyte is weighed and dissolved in a suitable deuterated solvent along with a precisely weighed amount of an internal standard. acs.org The internal standard must be a high-purity compound with a simple NMR spectrum that has at least one signal well-resolved from any analyte signals. slideshare.net
Data Acquisition: The ¹H NMR spectrum is acquired under carefully controlled conditions to ensure accurate integration. This includes a sufficiently long relaxation delay to allow all protons to fully relax between pulses, which is critical for accurate quantification. researchgate.netacs.org
Data Processing: The signals for both the analyte and the internal standard are integrated.
Purity Calculation: The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal. slideshare.net
qNMR is a powerful tool for certifying reference materials and for accurately determining the purity of novel chemical entities in research and development. bwise.kr
Table 2: General Parameters for ¹H qNMR Purity Determination
| Parameter | Guideline | Rationale |
|---|---|---|
| Pulse Program | Single 90° pulse | Simple and robust for quantification. acs.org |
| Relaxation Delay (d1) | > 5 x T₁ (longest relaxation time) | Ensures complete relaxation of all nuclei for accurate signal integration. researchgate.net |
| Number of Scans | Sufficient for good signal-to-noise ratio | Improves precision of the measurement. acs.org |
| Internal Standard | High purity, stable, non-reactive, with isolated signals | Provides an accurate reference for quantification. slideshare.net |
| Solvent | Deuterated solvent that dissolves both analyte and standard | Provides the field frequency lock and minimizes solvent signals. |
| Temperature | Regulated (e.g., 298 K) | Ensures stable and reproducible spectral conditions. acs.org |
Hyphenated Techniques for Complex Mixture Analysis of this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research data on the application of the specific chemical compound, this compound, within the context of hyphenated analytical techniques for complex mixture analysis. Searches for methodologies such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis-Mass Spectrometry (CE-MS), and other related hyphenated techniques did not yield any studies involving this particular compound.
Consequently, the generation of detailed research findings and data tables as requested is not possible. The scientific community has not published any work that would provide the necessary information to populate such tables or to detail the use of this compound in the specified analytical applications. While the broader class of piperidine derivatives has been a subject of interest in various chemical and pharmaceutical research areas, the specific analytical applications of this compound remain unexplored in the available literature.
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Routes with Green Chemistry Principles
Future synthetic research focusing on (4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid and related piperidine (B6355638) derivatives will increasingly prioritize sustainability. Green chemistry principles are becoming central to modern organic synthesis to reduce environmental impact and improve efficiency. nih.govrasayanjournal.co.in
One major area of exploration is the use of eco-friendly solvents . Traditional syntheses often rely on volatile organic solvents, but research is shifting towards benign alternatives. Deep Eutectic Solvents (DESs), such as those based on choline (B1196258) chloride and urea (B33335) or glycerol, are gaining significant attention. mdpi.comresearchgate.net These solvents are typically biodegradable, non-toxic, non-volatile, and can be derived from renewable sources, making them ideal for heterocyclic synthesis. mdpi.comencyclopedia.pub Their unique hydrogen-bonding networks can also serve to catalyze reactions, reducing the need for additional reagents. encyclopedia.pub
Another key strategy is the adoption of energy-efficient methodologies . Microwave-assisted synthesis has proven effective for preparing piperidine-containing compounds, offering significant advantages such as drastically reduced reaction times (from hours to minutes), higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.commdpi.com
Furthermore, the development of advanced catalytic systems is crucial. This includes designing reusable catalysts, such as magnetic nanoparticles, which can be easily separated from the reaction mixture and recycled, minimizing waste. researchgate.net Chemo-enzymatic approaches, which combine the selectivity of biocatalysts with the efficiency of chemical synthesis, are also emerging as a powerful and sustainable strategy for producing complex chiral piperidines. nih.gov
| Green Chemistry Approach | Principle | Potential Application to Piperidine Synthesis |
| Alternative Solvents | Use of safer, renewable, and biodegradable solvents. | Employing Deep Eutectic Solvents (e.g., choline chloride/urea) as both solvent and catalyst. mdpi.comresearchgate.net |
| Energy Efficiency | Reducing energy consumption in chemical processes. | Utilizing microwave irradiation to accelerate reactions and shorten synthesis times. nih.govmdpi.com |
| Catalysis | Using selective catalysts to minimize waste and byproducts. | Developing reusable nanocatalysts or employing chemo-enzymatic cascades for stereoselective synthesis. researchgate.netnih.gov |
| Atom Economy | Maximizing the incorporation of all materials into the final product. | Designing one-pot, multicomponent reactions that build the piperidine core in a single step. rasayanjournal.co.in |
Advanced Computational Predictions and AI-Driven Design of Related Compounds
Computational chemistry and artificial intelligence (AI) are revolutionizing the design of novel molecules. For compounds related to this compound, these tools can accelerate the discovery of new derivatives with optimized properties.
Molecular modeling techniques like molecular docking and molecular dynamics (MD) simulations are instrumental in predicting how piperidine-based ligands interact with biological targets. nih.govmdpi.com These methods allow researchers to visualize binding modes at the atomic level, identify key interactions with amino acid residues, and estimate binding affinities, thereby guiding the rational design of more potent and selective compounds. nih.govrsc.orgnih.gov
Beyond binding prediction, computational tools are essential for forecasting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govresearchgate.net Early-stage in silico prediction of a molecule's pharmacokinetic and toxicity profile helps to identify and deprioritize candidates that are likely to fail in later stages of development, saving significant time and resources. researchgate.netuniroma1.it
| Computational Tool/Method | Application in Compound Design | Key Benefit |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. mdpi.comfigshare.com | Rapid screening of virtual libraries to identify promising hits. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to assess complex stability. nih.govrsc.org | Provides insight into the dynamic behavior of the ligand-protein complex. |
| QSAR/ADMET Prediction | Models the relationship between chemical structure and properties like toxicity and metabolism. nih.govresearchgate.net | Early identification of compounds with poor pharmacokinetic or safety profiles. |
| AI Generative Models | Designs novel molecules from scratch based on a set of desired property objectives. | Exploration of new chemical space and automated optimization of lead compounds. |
Development of Next-Generation Chemical Probes with Enhanced Specificity
The structural features of this compound make it an attractive starting point for the development of sophisticated chemical probes. These probes are molecules designed to interact with specific biological targets and report on their presence or activity, often through a measurable signal like fluorescence.
Future research will focus on creating stimuli-responsive probes . These are "smart" molecules that remain inactive or "off" until they encounter a specific chemical stimulus in their microenvironment, such as a change in pH, redox potential, or the presence of a particular enzyme. nih.govnih.gov Upon activation, the probe undergoes a structural change that turns its signal "on," allowing for highly specific detection of disease states or biological processes. acs.org
Designing probes with high specificity and minimal off-target effects is paramount. The piperidine scaffold can be systematically modified to fine-tune its interaction with a target protein, while the acetic acid handle provides a convenient point for attaching reporter groups (e.g., fluorophores) or other functionalities. The goal is to create probes that bind exclusively to their intended target, providing a clear and unambiguous signal.
Another emerging area is the development of probes for advanced imaging modalities , such as ¹⁹F Magnetic Resonance Imaging (MRI). acs.org By incorporating fluorine atoms into the piperidine scaffold, researchers can create probes that are detectable by ¹⁹F MRI, a technique with a very low background signal in biological tissues, enabling highly sensitive and quantitative imaging.
| Feature of Next-Gen Probes | Design Strategy | Potential Application |
| Stimuli-Responsiveness | Incorporating moieties that react to specific biological triggers (e.g., redox, enzymes, pH). nih.govnih.gov | Imaging disease microenvironments, such as tumors or sites of inflammation. |
| High Specificity | Iterative structural modification of the piperidine core to optimize target binding. | Reducing off-target binding to improve signal-to-noise ratio in cellular imaging. |
| Multimodality | Attaching different types of reporter groups to a single molecular scaffold. | Enabling correlative imaging using multiple techniques (e.g., fluorescence and MRI). |
| Triggered Activation | Designing probes that switch from a non-fluorescent to a fluorescent state upon target binding. acs.org | Real-time monitoring of enzymatic activity or protein expression in living cells. |
Investigations into Unconventional Reactivity Profiles and Chemical Transformations
Exploring novel ways to synthesize and modify the piperidine ring is a key area for future research, moving beyond traditional methods to unlock new chemical space. A major focus is on the site-selective C–H functionalization of the piperidine ring. researchgate.net This strategy aims to directly convert strong carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds at specific positions (C2, C3, or C4), bypassing the need for pre-functionalized starting materials and thus streamlining synthesis. news-medical.netnih.gov Catalyst control is essential to direct the reaction to the desired position, overcoming the inherent electronic preferences of the ring. researchgate.netnih.gov
Research into novel catalytic cycles using transition metals like rhodium, palladium, or nickel is also expanding the toolkit for piperidine synthesis. news-medical.netacs.orgtandfonline.com These methods can enable transformations that are not possible with classical chemistry, such as asymmetric reductive Heck reactions to install substituents at the C3 position with high enantioselectivity. acs.org Radical-mediated reactions are also being harnessed to achieve remote C-H functionalization, for example, by using a radical relay mechanism to form chiral piperidines from acyclic amine precursors. nih.gov
Furthermore, the development of highly stereoselective reactions remains a priority. rsc.orgnih.govresearchgate.net The three-dimensional arrangement of atoms in piperidine derivatives is often critical for their biological activity. google.com Future work will continue to refine methods that allow for the precise control of stereochemistry during ring formation and functionalization, including domino reactions and the use of chiral auxiliaries. rsc.orgresearchgate.netcdnsciencepub.com Such methods are crucial for accessing specific stereoisomers required for pharmacological applications.
| Research Area | Description | Example Transformation |
| C–H Functionalization | Direct conversion of C–H bonds to other functional groups at specific sites on the piperidine ring. researchgate.net | Rhodium-catalyzed C–H insertion to install an arylacetate group at the C2 or C4 position. nih.gov |
| Novel Catalysis | Development of new transition metal-catalyzed reactions for ring synthesis and modification. | Rh-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) to create 3-substituted piperidines. acs.org |
| Radical Chemistry | Utilizing radical intermediates to form challenging bonds or access remote positions. | Enantioselective, radical-mediated δ C-H cyanation of an acyclic amine to form a chiral piperidine. nih.gov |
| Stereoselective Synthesis | Methods that create specific 3D arrangements of atoms with high fidelity. google.com | A stereoselective three-component vinylogous Mannich-type reaction to build multi-substituted chiral piperidines. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
